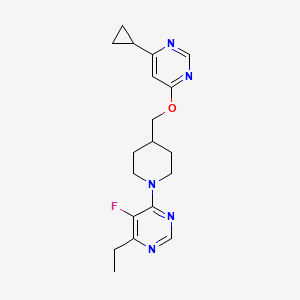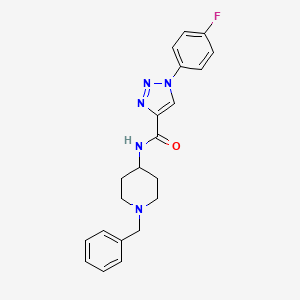
1-(1-(2-Phenoxyacetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a piperidine ring and an imidazolidine-2,4-dione group. Piperidine is a common motif in many pharmaceuticals and natural products, and imidazolidine-2,4-dione is a core structure in some biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), an imidazolidine-2,4-dione group (a five-membered ring with two nitrogen atoms and two carbonyl groups), and phenyl groups attached to the nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbonyl groups in the imidazolidine-2,4-dione might undergo nucleophilic addition reactions, and the piperidine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups, and its stability would depend on the stability of its rings .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Several studies have synthesized compounds related to thiazolidine-2,4-diones and imidazolidine-2,4-diones, demonstrating significant antimicrobial and antifungal activities. For instance, compounds with thiazolidine-2,4-dione moieties have shown good activity against gram-positive bacteria and excellent antifungal activity against Aspergillus niger and A. flavus (Prakash et al., 2011). This suggests potential applications of similar structures in developing new antimicrobial and antifungal agents.
Anti-Inflammatory Properties
Research on benzimidazole piperidine and phenoxy pyridine derivatives has highlighted their potential in anti-inflammatory therapy. Specifically, certain compounds have demonstrated high selectivity against COX-2, favorable drug-likeness, and ADME descriptors, showing promise as new nonsteroidal anti-inflammatory drugs (NSAIDs) with minimal side effects (Burayk et al., 2022).
Anticonvulsant Evaluation
Compounds incorporating the imidazolidine-2,4-dione structure have been evaluated for their anticonvulsant activity. For example, derivatives of thiazlidino/thiosemicarbazide-indolin-2-one showed promising anticonvulsant properties when tested in vivo, suggesting potential applications in treating epilepsy or related neurological disorders (Fayed et al., 2021).
Serotonin Receptor Affinity
Arylpiperazine derivatives of phenytoin, sharing structural similarities with the compound of interest, have been studied for their affinity and selectivity toward 5-HT1A and α1-adrenergic receptors. Some derivatives exhibited significant affinities for 5-HT1A receptors, indicating potential applications in developing antidepressant and anxiolytic agents (Handzlik et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(2-phenoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20-15-24(22(28)25(20)18-7-3-1-4-8-18)17-11-13-23(14-12-17)21(27)16-29-19-9-5-2-6-10-19/h1-10,17H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZURFFABKUTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2942362.png)
![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2942365.png)
![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)

![5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2942371.png)

![4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2942374.png)
![(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2942377.png)
![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2942378.png)
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)


